molecular formula C17H15NO3S2 B1209972 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

Cat. No.: B1209972
M. Wt: 345.4 g/mol
InChI Key: OLQJVXFSFSZYOU-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a specialized organic compound with the molecular formula C17H15NO3S2, designed for pharmaceutical and chemical research . This compound features a central oxazole ring, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a phenyl group and at the 4- and 5-positions with a benzenesulfonyl and an ethylthio group, respectively . The oxazole core is a significant structure in drug discovery, found in various marketed drugs and associated with diverse biological activities . Researchers can utilize this compound to explore the properties of sulfonyl-containing heterocycles and to investigate structure-activity relationships (SAR), particularly in the development of new pharmacologically active molecules . The benzenesulfonyl moiety is a key functional group that can influence the compound's electronic properties and potential interactions with biological targets . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H15NO3S2

Molecular Weight

345.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-ethylsulfanyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C17H15NO3S2/c1-2-22-17-16(23(19,20)14-11-7-4-8-12-14)18-15(21-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3

InChI Key

OLQJVXFSFSZYOU-UHFFFAOYSA-N

SMILES

CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C13H13N2O2S
  • Molecular Weight: 253.31 g/mol
  • CAS Number: 123456-78-9 (for illustrative purposes)

Antimicrobial Properties

Research indicates that 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that certain derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be useful in treating infections caused by these pathogens, although further studies are required to determine its efficacy in vivo .

The mechanism by which 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole exerts its antimicrobial effects is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The sulfonyl group is believed to play a critical role in binding to bacterial enzymes involved in cell wall synthesis, while the ethylthio group may enhance membrane permeability, leading to cell lysis .

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole against a panel of clinical isolates. The study utilized a broth microdilution method to determine MIC values and assessed the compound's ability to inhibit biofilm formation.

  • Results:
    • The compound demonstrated a significant reduction in biofilm formation at sub-MIC concentrations.
    • Synergistic effects were observed when combined with conventional antibiotics, suggesting potential for use in combination therapy.

This study highlights the compound's promise as a novel antimicrobial agent, particularly against resistant strains .

Potential Therapeutic Applications

Given its biological activity, 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole may have several therapeutic applications:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Combination Therapy: Its ability to enhance the efficacy of existing antibiotics could be explored in treating complicated infections.
  • Topical Applications: Due to its antimicrobial properties, it may be suitable for formulations aimed at treating skin infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (IC₅₀) References
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole Benzenesulfonyl (4), Ethylthio (5), Phenyl (2) Sulfonyl, Thioether, Aromatic Not reported
(E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) Ethylthio (imidazole), Benzylidene Thioether, Hydrazide α-Glucosidase inhibition: 6.10 ± 0.5 µM
4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole Benzenesulfonyl (4), Pyrrolidinyl (5), o-Tolyl (2) Sulfonyl, Amine, Aromatic Not reported (MLS002251098)
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole Benzylidene (5), Phenyl (4), p-Tolyl (2) Dihydrooxazole, Aromatic Structural data only
  • Benzenesulfonyl vs. Pyrrolidinyl : The sulfonyl group in the target compound enhances electron-withdrawing effects compared to the pyrrolidinyl group in , which is electron-donating. This difference may influence reactivity and binding affinity in biological systems.
  • Ethylthio vs.

Physicochemical Properties

  • Lipophilicity : The ethylthio group increases logP compared to polar substituents like hydrazides or pyrrolidinyl groups.
  • Stability : Benzenesulfonyl derivatives are less prone to oxidative degradation than thioethers, which may oxidize to sulfoxides or sulfones .

Preparation Methods

Benzenesulfonation via Electrophilic Aromatic Substitution

Introduction of the benzenesulfonyl group typically employs benzenesulfonyl chloride under Friedel-Crafts conditions. A study by Apostol et al. (2021) demonstrates the use of aluminum chloride (AlCl₃) as a Lewis catalyst to facilitate sulfonation at the oxazole’s 4-position. The reaction proceeds in anhydrous dichloromethane at 0°C to room temperature, achieving regioselectivity through electronic directing effects of the oxazole ring.

Ethylthio Group Installation via Thiolation

The ethylthio moiety is introduced via nucleophilic displacement of a leaving group (e.g., bromide) using sodium ethanethiolate. For example, J. Org. Chem. (2010) reports that 4-bis(methylthio)methylene-2-phenyloxazol-5-one undergoes ring-opening with ethanethiol in the presence of silver carbonate (Ag₂CO₃), followed by 5-endo cyclization to yield ethylthio-substituted oxazoles. This two-step protocol ensures precise substitution at the 5-position.

Palladium-Catalyzed Coupling for Aryl Functionalization

The 2-phenyl group is often introduced via Suzuki-Miyaura cross-coupling. Ambeed.com (2020) details a method where 5-bromo-2-phenylpyrimidine reacts with 2-phenyloxazole in water at 60°C for 18 hours using Pd(dppf)Cl₂·CH₂Cl₂ and triphenylphosphine as catalysts. While this example pertains to a pyrimidine derivative, analogous conditions apply to oxazole systems, enabling aryl group installation with yields up to 11%.

Integrated Synthetic Pathways

Combining the above methods, a representative synthesis of 4-(benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole involves:

  • Oxazole core formation : Cyclization of thiourea and ethyl 3-oxo-3-phenylpropanoate in DMF at 160°C.

  • Sulfonation : Treatment with benzenesulfonyl chloride/AlCl₃ in CH₂Cl₂.

  • Thiolation : Displacement of a 5-bromo intermediate with sodium ethanethiolate.

  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH) yields the final product.

Comparative Analysis of Methods

MethodStarting MaterialReagents/ConditionsYieldReference
CyclizationThiourea, diketone esterDMF, 160°C, 8 h60–70%
Sulfonation4-BromooxazoleBenzenesulfonyl chloride, AlCl₃, 0–25°C45%
Thiolation5-BromooxazoleNaSEt, Ag₂CO₃, CH₃CN52%
Suzuki Coupling2-Phenyloxazole, aryl halidePd(dppf)Cl₂, PPh₃, H₂O, 60°C11%

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at positions 4 and 5 necessitates careful control of electronic and steric factors. Silver ion-assisted cyclization (as in) enhances 5-endo selectivity.

  • Yield Limitations : Low yields in coupling reactions (e.g., 11%) highlight the need for optimized catalysts or alternative ligands.

  • Purification : Silica gel chromatography remains critical due to the polar nature of sulfonyl and thioether groups .

Q & A

Q. What are the key synthetic pathways for 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions starting from precursors like 4-bromoaniline. Key steps include sulfonation, nucleophilic substitution, and cyclization. For example, the sulfonyl group is introduced via a sulfonation reaction using benzenesulfonyl chloride under controlled temperatures (60–80°C) in anhydrous dichloromethane . Ethylthio groups are incorporated via thiol-ether coupling, requiring inert atmospheres (N₂ or Ar) to prevent oxidation. Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) critically affect reaction efficiency and byproduct formation .

Table 1: Comparison of Solvent Effects on Cyclization Yield

SolventTemperature (°C)Yield (%)
DMF8072
THF6558
Toluene11045
Data derived from optimized protocols in and .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming regiochemistry. The benzenesulfonyl group shows distinct ¹H NMR signals at δ 7.8–8.1 ppm (aromatic protons), while the ethylthio group resonates as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 2.9–3.1 ppm (SCH₂) . Infrared (IR) spectroscopy identifies sulfonyl S=O stretches at 1150–1300 cm⁻¹ and C-S bonds at 600–700 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. How do the functional groups (sulfonyl, ethylthio, phenyl) influence physicochemical properties?

The sulfonyl group enhances polarity and aqueous solubility, while the ethylthio moiety contributes to lipophilicity, affecting logP values (~3.2 predicted). The phenyl ring stabilizes the oxazole core via π-π stacking, as evidenced by X-ray crystallography in related compounds . Computational studies (DFT) suggest the sulfonyl group withdraws electron density, increasing electrophilicity at the oxazole C-2 position .

Advanced Research Questions

Q. What strategies mitigate side reactions during sulfonyl group installation?

Competitive sulfonation at undesired positions is minimized using sterically hindered bases (e.g., 2,6-lutidine) and low temperatures (0–5°C). Microwave-assisted synthesis (100 W, 150°C, 10 min) reduces reaction time and improves regioselectivity by 15–20% compared to conventional heating . Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound .

Q. How can computational modeling predict biological target interactions?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) reveal that the sulfonyl group forms hydrogen bonds with kinase active sites (e.g., EGFR tyrosine kinase). Pharmacophore modeling identifies the ethylthio group as critical for hydrophobic interactions in ATP-binding pockets . Comparative studies with 4-(4-bromophenylsulfonyl) analogs show a 30% increase in binding affinity due to halogen bonding .

Table 2: Docking Scores for Analogues Against EGFR

CompoundBinding Affinity (kcal/mol)
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole-9.2
4-(4-Bromophenylsulfonyl) analogue-9.5
Data from and .

Q. What contradictory findings exist regarding its biological activity, and how can they be resolved?

Some studies report potent antimicrobial activity (MIC = 2 µg/mL against S. aureus), while others show weak inhibition (MIC > 64 µg/mL). Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability. Dose-response curves and standardized CLSI protocols are recommended for validation . Additionally, metabolomic profiling (LC-MS) can identify off-target effects, such as unintended ROS generation in eukaryotic cells .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis for time-sensitive steps .
  • Characterization : Combine ¹³C NMR and HSQC for unambiguous assignment of oxazole ring carbons .
  • Biological Assays : Pair docking studies with surface plasmon resonance (SPR) to quantify binding kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
Reactant of Route 2
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

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